molecular formula C10H19NOS B14673832 4-Cyclohexylsulfanylmorpholine CAS No. 42267-53-8

4-Cyclohexylsulfanylmorpholine

Cat. No.: B14673832
CAS No.: 42267-53-8
M. Wt: 201.33 g/mol
InChI Key: QCCDKWURVQIMDJ-UHFFFAOYSA-N
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Description

4-Cyclohexylsulfanylmorpholine is an organic compound that features a morpholine ring substituted with a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylmorpholine typically involves the reaction of morpholine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylsulfanylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Cyclohexylsulfoxide morpholine, cyclohexylsulfone morpholine.

    Reduction: Cyclohexylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Cyclohexylsulfanylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclohexylsulfanylmorpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylmorpholine: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    4-Methylsulfanylmorpholine: Features a methylsulfanyl group instead of a cyclohexylsulfanyl group, leading to variations in steric and electronic effects.

Uniqueness: 4-Cyclohexylsulfanylmorpholine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

42267-53-8

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

4-cyclohexylsulfanylmorpholine

InChI

InChI=1S/C10H19NOS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10H,1-9H2

InChI Key

QCCDKWURVQIMDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SN2CCOCC2

Origin of Product

United States

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